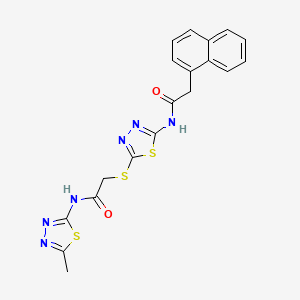
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16N6O2S3 and its molecular weight is 456.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological properties, making it a valuable structure in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N4O2S2, with a molecular weight of 358.42 g/mol. The structure features two thiadiazole rings connected through a thioether linkage, along with an acetamide group that enhances its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₂S₂ |
| Molecular Weight | 358.42 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds containing the 1,3,4-thiadiazole moiety can inhibit the growth of various bacterial strains and fungi. For example:
- Antibacterial Activity : Thiadiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro studies revealed that compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains of Staphylococcus aureus .
- Antifungal Activity : Some derivatives have also been tested against fungal pathogens such as Candida albicans, showing promising results with MIC values around 15 µg/mL .
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to interfere with cellular processes involved in tumor growth. Research has shown that thiadiazole derivatives can inhibit DNA synthesis and induce apoptosis in cancer cells:
- Mechanism of Action : The mechanism involves the inhibition of key enzymes involved in DNA replication and repair. For instance, certain thiadiazole compounds have been reported to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation .
- Case Studies : In vivo studies on animal models demonstrated that specific thiadiazole derivatives could reduce tumor size significantly compared to control groups. For example, a study indicated a reduction in tumor volume by approximately 50% after treatment with a related thiadiazole compound over four weeks .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at various positions on the thiadiazole ring and the acetamide group can enhance potency:
- Substitution Patterns : Compounds with electron-donating groups at the 5-position of the thiadiazole ring tend to exhibit improved antimicrobial activity.
- Linkage Variations : The type of linkage (e.g., thioether vs. ether) between the thiadiazole rings significantly affects both solubility and bioactivity.
Propiedades
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S3/c1-11-22-23-17(29-11)21-16(27)10-28-19-25-24-18(30-19)20-15(26)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-10H2,1H3,(H,20,24,26)(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBICWUMBHECFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














